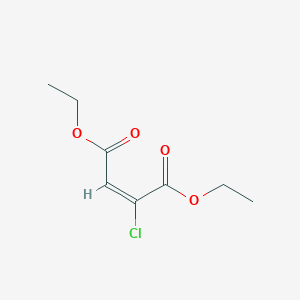
Diethyl Chloromaleate
Vue d'ensemble
Description
Diethyl chloromaleate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the synthesis, molecular structure, and chemical reactions of similar esters and phosphonates. For instance, diethyl lithiomaleate is described as a useful four-carbon synthon that can be generated and alkylated with complete retention of alkene geometry, suggesting potential reactivity for diethyl chloromaleate in synthesis applications .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as the preparation of diethyl (dichloromethyl)phosphonate, which is used in the synthesis of alkynes . Another study describes a method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid, which is an important intermediate in small molecule anticancer drugs . These methods could potentially be adapted for the synthesis of diethyl chloromaleate.
Molecular Structure Analysis
The molecular structure of compounds similar to diethyl chloromaleate has been determined using X-ray diffraction. For example, the crystal structure of diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate was solved and refined, providing detailed geometric parameters . Similarly, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined, revealing the dihedral angle between the phenyl group and the isoxazoline ring . These studies indicate the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
Chemical reactions involving diethyl phosphonates and related compounds are diverse. Diethyl chlorophosphite, for example, has been used as a versatile reagent for the reduction of nitro compounds to amines and for the conversion of various oxygenated functional groups . This suggests that diethyl chloromaleate could also participate in a range of chemical reactions, potentially serving as an intermediate or reagent in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of diethyl chloromaleate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the solubility, crystallinity, and molecular conformation of diethyl telluride and diethyl o-phthalate derivatives have been characterized [7, 8]. These properties are crucial for understanding the reactivity and applications of diethyl chloromaleate in various chemical contexts.
Applications De Recherche Scientifique
Chlorophyll and Aflatoxin Research
Diethyl Chloromaleate plays a role in studies involving chlorophyll and its derivatives. For example, chlorophyllin, a derivative of chlorophyll, was examined for its ability to inhibit carcinogenesis. A study found chlorophyllin to be a potent inhibitor of aflatoxin B1 DNA adduction and hepatocarcinogenesis in the rainbow trout model, offering insights into its potential for managing human cancer risks (Breinholt et al., 1995).
Corrosion Inhibition
Research into corrosion inhibitors, crucial for industrial applications, has included derivatives of Diethyl Chloromaleate. A study investigated α-aminophosphonates derived from diethyl chloromaleate for their effectiveness in preventing corrosion of mild steel in hydrochloric acid, a common scenario in industrial pickling processes. This study highlighted both experimental and theoretical approaches, showing significant potential for these compounds as effective corrosion inhibitors (Gupta et al., 2017).
Photometric Chlorine Determination
In another application, Diethyl Chloromaleate is relevant in methodologies for determining chlorine in various compounds. A study described an automatic photometric procedure using N,N'-diethyl-p-phenylenediamine (DPD) for determining chlorine in bleach samples. The procedure employed a falling drop system with multicommutation to improve analytical performance (Borges & Reis, 2007).
Photosynthesis Research
Diethyl Chloromaleate's derivatives also find usage in photosynthesis research. For instance, a study focused on determining total carotenoids and chlorophylls a and b in leaf extracts using various solvents, including diethyl ether. This research provides vital data for understanding plant photosynthesis and related physiological processes (Lichtenthaler & Wellburn, 1983).
Chemical Synthesis
Furthermore, Diethyl Chloromaleate is instrumental in chemical synthesis. A paper detailed the generation and alkylation of diethyl lithiomaleate, a reaction proceeding with complete retention of alkene geometry. This method is notable for its efficiency in synthesizing four-carbon synthons, important in various chemical processes (Harrowven & Poon, 1994).
Propriétés
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Chloromaleate | |
CAS RN |
626-10-8 | |
| Record name | NSC15759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



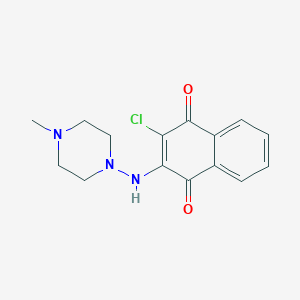
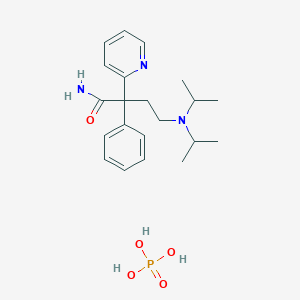
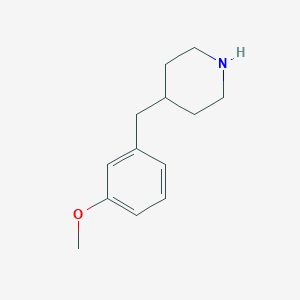
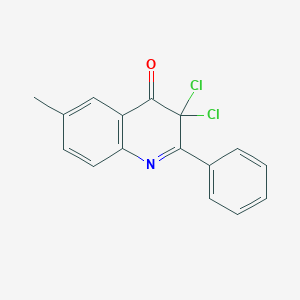
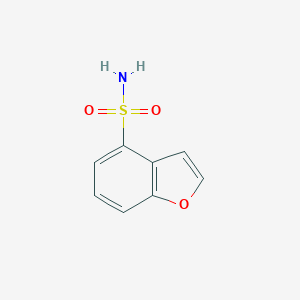
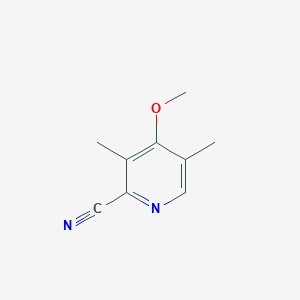
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)
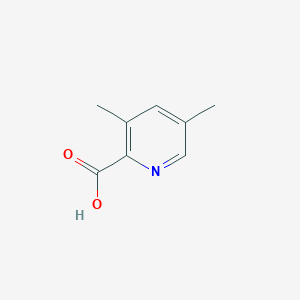
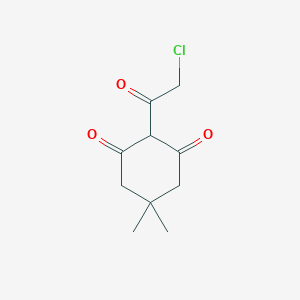
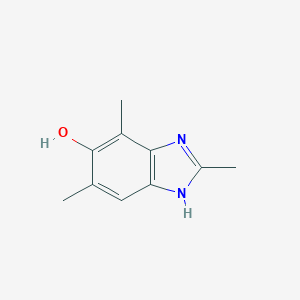
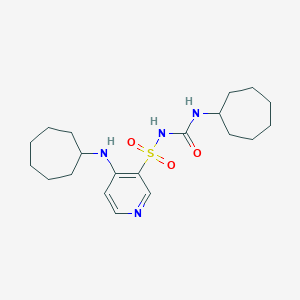
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

